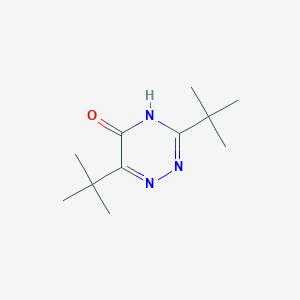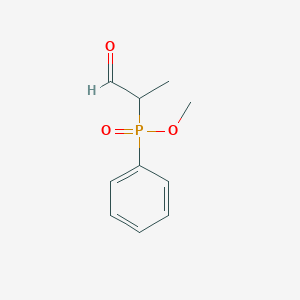
4-Methyl-3-octyl-1,3-thiazol-3-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-octyl-1,3-thiazol-3-ium iodide is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds. The structure of this compound includes a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Vorbereitungsmethoden
The synthesis of 4-Methyl-3-octyl-1,3-thiazol-3-ium iodide typically involves the alkylation of thiazole derivatives. One common method is the N-alkylation of 4-methylthiazole with octyl iodide under phase transfer catalysis conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a phase transfer catalyst, such as tetrabutylammonium bromide. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
4-Methyl-3-octyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may target the nitrogen or sulfur atoms in the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common for thiazole derivatives.
Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-octyl-1,3-thiazol-3-ium iodide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex thiazole derivatives. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Thiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and antiviral agents.
Medicine: The compound is investigated for its potential use in drug development, particularly for its anticancer and neuroprotective activities.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and chemical reaction accelerators.
Wirkmechanismus
The mechanism of action of 4-Methyl-3-octyl-1,3-thiazol-3-ium iodide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to specific biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The antioxidant properties of the compound are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-3-octyl-1,3-thiazol-3-ium iodide can be compared with other thiazole derivatives, such as:
4-Methyl-1,3-thiazole: A simpler thiazole derivative with similar chemical properties but lacking the octyl group.
3-Benzyl-4-methylthiazol-3-ium chloride: A thiazole derivative with a benzyl group instead of an octyl group, used in similar applications but with different biological activities.
5-(2-Hydroxyethyl)-4-methyl-1,3-thiazole: A thiazole derivative with a hydroxyethyl group, known for its potential anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. The presence of the octyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy in certain applications.
Eigenschaften
| 120079-09-6 | |
Molekularformel |
C12H22INS |
Molekulargewicht |
339.28 g/mol |
IUPAC-Name |
4-methyl-3-octyl-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C12H22NS.HI/c1-3-4-5-6-7-8-9-13-11-14-10-12(13)2;/h10-11H,3-9H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OFVNPHHBVJAGJB-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC[N+]1=CSC=C1C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol](/img/structure/B14300029.png)
![N-[4-(3,5-Dimethyl-1,1-dioxo-1lambda~6~,2-thiazin-2(1H)-yl)phenyl]acetamide](/img/structure/B14300040.png)




![4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine](/img/structure/B14300100.png)

![Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate](/img/structure/B14300107.png)

